molecular formula C18H16N6O2 B2366819 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034281-33-7

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2366819
CAS RN: 2034281-33-7
M. Wt: 348.366
InChI Key: OPJIYMABDMIPIV-UHFFFAOYSA-N
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Description

“3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole compounds often involves the condensation of primary amines . In one study, a piperazine unit was inserted in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, which led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

The benzimidazole moiety in the compound is a five-membered heterocyclic ring that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole compounds have been found to have a variety of biological activities. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound indicate a melting point of 54.0 to 58.0 °C, a boiling point of 116-120 °C (Press: 0.35 Torr), and a density of 1.11±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of various pyridine and fused pyridine derivatives, highlighting the versatility of these compounds in creating new materials with potential applications in drug development and materials science. For instance, the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation shows the utility of these compounds in organic synthesis and the development of new chemical reactions (Darapaneni, Rao, & Adimurthy, 2013).

Antimicrobial and Antioxidant Activities

Another area of research involves evaluating the antimicrobial and antioxidant activities of synthesized compounds. Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have shown that these compounds exhibit significant antioxidant activities, suggesting potential applications in pharmaceuticals and as additives in products to protect against oxidative damage (Salem, Farhat, Errayes, & Madkour, 2015).

Molecular Docking and Screening

Further research includes molecular docking and in vitro screening of newly synthesized compounds, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies aim to discover compounds with potential therapeutic uses by evaluating their interactions with biological targets. The results have revealed moderate to good binding energies, indicating the promise of these compounds in drug discovery and development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

3-[1-[2-(benzimidazol-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c19-9-15-18(21-7-6-20-15)26-13-5-8-23(10-13)17(25)11-24-12-22-14-3-1-2-4-16(14)24/h1-4,6-7,12-13H,5,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJIYMABDMIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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